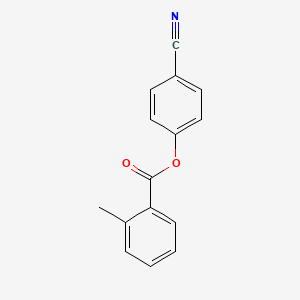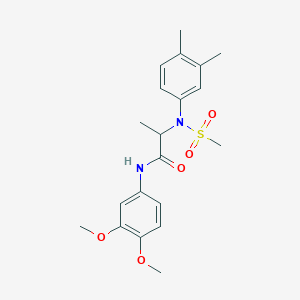![molecular formula C17H18BrN3O4S B4192140 1-[(4-bromophenyl)sulfonyl]-4-(2-methyl-4-nitrophenyl)piperazine](/img/structure/B4192140.png)
1-[(4-bromophenyl)sulfonyl]-4-(2-methyl-4-nitrophenyl)piperazine
説明
1-[(4-bromophenyl)sulfonyl]-4-(2-methyl-4-nitrophenyl)piperazine, commonly known as BPIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPIP belongs to the class of piperazine derivatives and has been found to possess a wide range of biological activities.
作用機序
BPIP exerts its biological effects by interacting with specific targets in the body. It has been found to act as an inhibitor of various enzymes and receptors, including serine/threonine kinases and G protein-coupled receptors. BPIP has also been found to modulate the activity of ion channels, leading to changes in cellular signaling pathways. The exact mechanism of action of BPIP is still under investigation, and further research is required to fully understand its biological effects.
Biochemical and Physiological Effects:
BPIP has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BPIP has also been found to possess neuroprotective properties and can prevent the death of neurons. Additionally, BPIP has been shown to modulate the immune response and can reduce inflammation in the body.
実験室実験の利点と制限
BPIP has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities, making it readily available for research. BPIP has also been found to have low toxicity, making it safe for use in in vitro and in vivo experiments. However, BPIP has some limitations for lab experiments. Its mechanism of action is not fully understood, and further research is required to elucidate its biological effects fully. Additionally, BPIP has been found to have low solubility in water, which can limit its use in some experiments.
将来の方向性
There are several future directions for research on BPIP. One area of research is the development of BPIP as a potential anticancer agent. Further studies are required to determine the optimal dosage and administration of BPIP for cancer therapy. Additionally, research is required to understand the mechanism of action of BPIP fully. Another area of research is the potential use of BPIP in the treatment of neurological disorders. Further studies are required to determine the efficacy of BPIP in animal models of these disorders. Finally, research is required to develop new synthesis methods for BPIP that can improve its yield and purity.
In conclusion, BPIP is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is cost-effective, and it has several advantages for lab experiments. BPIP has been found to possess various biological activities, making it a potential therapeutic agent for cancer and neurological disorders. Further research is required to fully understand the mechanism of action of BPIP and develop new synthesis methods.
科学的研究の応用
BPIP has been found to possess various biological activities, making it a promising candidate for research in different fields. It has been studied extensively for its potential use in cancer therapy. BPIP has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent. Additionally, BPIP has been studied for its role in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. BPIP has been found to possess neuroprotective properties and can prevent the death of neurons, making it a potential therapeutic agent for these disorders.
特性
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-(2-methyl-4-nitrophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O4S/c1-13-12-15(21(22)23)4-7-17(13)19-8-10-20(11-9-19)26(24,25)16-5-2-14(18)3-6-16/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLLTWUVLYLBQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Bromophenyl)sulfonyl]-4-(2-methyl-4-nitrophenyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-ethoxy-4-[(2-iodobenzyl)oxy]benzaldehyde](/img/structure/B4192087.png)
![N-(2-hydroxyethyl)-8-methyl-N-(1,3-thiazol-2-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide trifluoroacetate (salt)](/img/structure/B4192099.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N',N'-dimethyl-N-phenylsulfamide](/img/structure/B4192106.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4192110.png)
![8-[4-(4-morpholinyl)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4192113.png)
![ethyl 1-[(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B4192123.png)
![5-bromo-N-{5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}nicotinamide hydrochloride](/img/structure/B4192130.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenylbutanamide](/img/structure/B4192134.png)
![N-benzyl-5-(4-{[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}-1-piperazinyl)-2-nitroaniline](/img/structure/B4192144.png)
![N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B4192149.png)